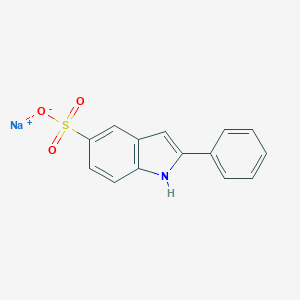
2-phényl-1H-indole-5-sulfonate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-phenyl-1H-indole-5-sulfonate is a chemical compound with the molecular formula C14H10NNaO3S and a molecular weight of 295.29 g/mol . It is a light-yellow to yellow powder or crystals that is soluble in water . This compound is known for its applications in various fields, including organic synthesis and catalysis.
Applications De Recherche Scientifique
Sodium 2-phenyl-1H-indole-5-sulfonate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Sodium 2-phenyl-1H-indole-5-sulfonate is a derivative of indole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors . The primary targets of this compound are likely to be similar to those of other indole derivatives, which have been shown to exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Mode of Action
It is known that indole derivatives interact with their targets through a variety of mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . The sulfonamide analogs of indole, referred to as sulfa medicines, have been shown to exhibit strong antimicrobial actions .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, they may inhibit the growth of bacteria, fungi, and parasites, modulate neuronal activity, regulate glucose metabolism, and even inhibit the growth of cancer cells .
Pharmacokinetics
It is known that indole derivatives generally have good gastrointestinal absorption and can cross the blood-brain barrier . The compound’s sulfonate group may enhance its water solubility, potentially improving its bioavailability .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels . For example, it may inhibit the growth of microorganisms, modulate neuronal activity, regulate metabolic pathways, and even inhibit the growth of cancer cells .
Action Environment
The action of sodium 2-phenyl-1H-indole-5-sulfonate may be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and thus its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect the compound’s metabolism and excretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 2-phenyl-1H-indole-5-sulfonate can be synthesized through the reaction of 2-phenylindole with sodium sulfite in a suitable solvent . The reaction typically involves heating the mixture to facilitate the formation of the sulfonate group on the indole ring.
Industrial Production Methods
In an industrial setting, the production of sodium 2-phenyl-1H-indole-5-sulfonate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-phenyl-1H-indole-5-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced indole compounds, and substituted indole derivatives .
Comparaison Avec Des Composés Similaires
Sodium 2-phenyl-1H-indole-5-sulfonate can be compared with other similar compounds, such as:
- Sodium 2-phenylindole-3-sulfonate
- Sodium 2-phenylindole-4-sulfonate
- Sodium 2-phenylindole-6-sulfonate
These compounds share the indole and sulfonate functional groups but differ in the position of the sulfonate group on the indole ring. This positional difference can lead to variations in their chemical reactivity and biological activities .
Conclusion
Sodium 2-phenyl-1H-indole-5-sulfonate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
119205-39-9 |
|---|---|
Formule moléculaire |
C14H11NNaO3S |
Poids moléculaire |
296.30 g/mol |
Nom IUPAC |
sodium;2-phenyl-1H-indole-5-sulfonate |
InChI |
InChI=1S/C14H11NO3S.Na/c16-19(17,18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10;/h1-9,15H,(H,16,17,18); |
Clé InChI |
OGUBOLKGBKSEPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
119205-39-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















